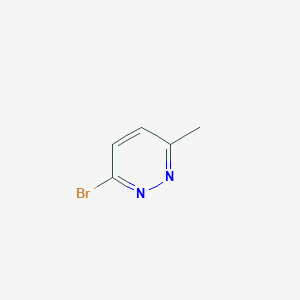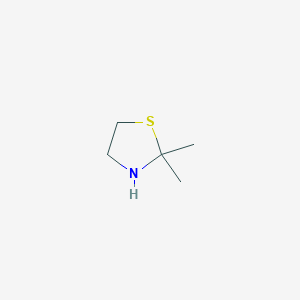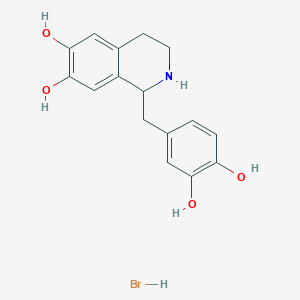
3-Bromo-6-methylpyridazine
Overview
Description
3-Bromo-6-methylpyridazine is a chemical compound that has been synthesized and characterized for its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom and a methyl group on the pyridazine ring can significantly influence its reactivity and properties, making it a valuable intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of 3-Bromo-6-methylpyridazine has been reported to involve a multi-step process starting from CH3COCH2CH2COOH. The initial step includes cyclization with hydrazine hydrate to form the pyridazine ring, followed by a dehydrogenation reaction to introduce unsaturation into the ring system. The final step involves a substitution reaction to introduce the bromine atom at the 3-position of the pyridazine ring. This synthetic route has been described as an efficient method for producing 3-Bromo-6-methylpyridazine, and the structure of the synthesized compound was confirmed using 1H NMR and MS-ESI techniques .
Molecular Structure Analysis
The molecular structure of 3-Bromo-6-methylpyridazine is characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 2 positions. The methyl group at the 6-position and the bromine atom at the 3-position are key substituents that define the compound's unique chemical identity. The crystal and molecular structure of related bromopyridazine derivatives have been established through X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule and the geometry of the substituents .
Chemical Reactions Analysis
Compounds related to 3-Bromo-6-methylpyridazine have been utilized in various chemical reactions to synthesize heterocyclic compounds with potential biological activities. For instance, reactions with 2-aminopyridines and related compounds have led to the formation of azulenes bearing imidazole-fused nitrogen-heterocycles, which are of interest due to their potential pharmacological properties . Additionally, bromopyridazine derivatives have been incorporated into diverse heterocyclic moieties with anti-inflammatory and analgesic properties, demonstrating the versatility of bromopyridazine compounds in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6-methylpyridazine are influenced by the presence of the bromine atom and the methyl group on the pyridazine ring. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The bromine atom, in particular, is a reactive site that can participate in further chemical reactions, such as nucleophilic substitution or coupling reactions, making 3-Bromo-6-methylpyridazine a valuable intermediate for the synthesis of more complex molecules. The compound's properties are also characterized by spectroscopic techniques such as NMR, which provides information about the electronic environment of the hydrogen atoms in the molecule .
Scientific Research Applications
Synthesis and Manufacturing
3-Bromo-6-methylpyridazine has been prepared through a multi-step process starting from CH3COCH2CH2COOH, involving cyclization, dehydrogenation, and substitution reactions. This synthetic route is notable for its effectiveness in manufacturing 3-bromo-6-methylpyridazine (Xin Bing-wei, 2008).
Role in Synthesis of Biologically Active Compounds
This compound has been utilized in the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are significant due to their valuable biological activities. Both conventional chemical methods and modern microwave techniques have been employed for the synthesis of these compounds, demonstrating the versatility and importance of 3-bromo-6-methylpyridazine in creating biologically active molecules (Ayman M. S. Youssef et al., 2012).
Antimicrobial Activity
Further, 3-bromo-6-methylpyridazine derivatives have been synthesized and evaluated for their antimicrobial activity. This research indicates its potential in developing new antimicrobial agents (J. A. Patel et al., 2006).
Building Blocks for Chemical Libraries
The compound has also been used as a starting material for the preparation of 3-aminopyridazines, which are integral to the construction of chemical libraries. This is particularly relevant for pharmaceutical research and drug discovery (M. Schmitt et al., 2006).
Corrosion Inhibition
Interestingly, 3-bromo-6-methylpyridazine derivatives have been studied for their effects on steel corrosion inhibition in acidic solutions. This suggests potential applications in material science and engineering (M. Bouklah et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, such as 3-bromo-6-methylpyridazine, exhibit a wide range of pharmacological activities . The specific targets can vary depending on the structural changes made to the pyridazinone moiety .
Mode of Action
It is known that 6-aryl-3(2h)-pyridazinone derivatives, which are structurally similar to 3-bromo-6-methylpyridazine, inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Bromo-6-methylpyridazine may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of activity associated with pyridazine derivatives , it is likely that multiple pathways are affected
Result of Action
Given the broad spectrum of pharmacological activities associated with pyridazine derivatives , it is likely that the compound has multiple effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 3-Bromo-6-methylpyridazine can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C . Other factors, such as pH, presence of other compounds, and specific cellular environments, could also potentially influence its action.
properties
IUPAC Name |
3-bromo-6-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RACIHBXDZONTQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474780 | |
| Record name | 3-bromo-6-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methylpyridazine | |
CAS RN |
65202-58-6 | |
| Record name | 3-Bromo-6-methylpyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65202-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-6-methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-6-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthetic route described for 3-Bromo-6-methylpyridazine?
A1: The research paper outlines a three-step synthesis of 3-Bromo-6-methylpyridazine starting from CH3COCH2CH2COOH (levulinic acid) []. This synthetic route is deemed noteworthy due to its efficiency in producing the target compound. The researchers highlight this method as an excellent approach for manufacturing 3-Bromo-6-methylpyridazine [].
Q2: How was the structure of the synthesized 3-Bromo-6-methylpyridazine confirmed?
A2: The researchers confirmed the structure of the synthesized 3-Bromo-6-methylpyridazine using two spectroscopic techniques: proton nuclear magnetic resonance (1HNMR) and electrospray ionization mass spectrometry (MS-ESI) []. These techniques provide complementary information about the compound's structure, ensuring its accurate identification.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)






![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)


![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)
